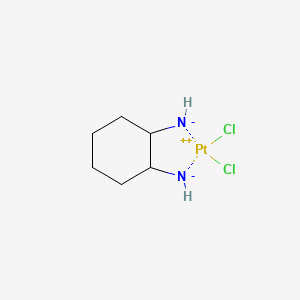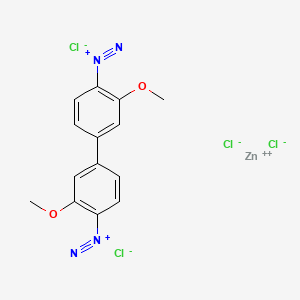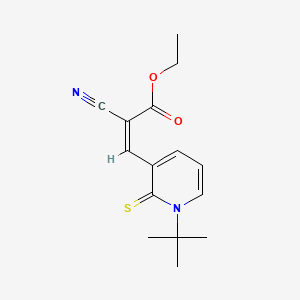![molecular formula C13H12N2O4 B8081435 3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid](/img/structure/B8081435.png)
3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid” is a chemical entity cataloged in the PubChem database. It is a unique chemical structure with specific properties and potential applications in various scientific fields. The compound’s molecular structure and properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of compound “3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid” involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, including the use of reagents and catalysts to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale chemical processes. These processes are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. Industrial production methods may include continuous flow reactors, batch reactors, and other advanced chemical engineering techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products may include derivatives with modified functional groups, enhanced stability, or improved biological activity.
Applications De Recherche Scientifique
Compound “3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid” has a wide range of scientific research applications, including:
Chemistry: In chemistry, the compound is used as a reagent or intermediate in various synthetic pathways. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, compound “this compound” may be used to study cellular processes, enzyme interactions, and metabolic pathways. Its interactions with biological molecules can provide insights into the mechanisms of action of various biological systems.
Medicine: In medicine, the compound may have potential therapeutic applications. Researchers may investigate its effects on specific diseases, its pharmacokinetics, and its potential as a drug candidate.
Industry: In industrial applications, compound “this compound” may be used in the production of materials, chemicals, and other products. Its properties may make it suitable for use in manufacturing processes, quality control, and product development.
Mécanisme D'action
The mechanism of action of compound “3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid” involves its interactions with molecular targets and pathways. The compound may bind to specific receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact mechanism of action depends on the compound’s structure and the biological system in which it is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compound “3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or similar biological activities. Examples of similar compounds include those with similar functional groups or molecular frameworks.
Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure and properties. Its distinct features may provide advantages in certain applications, such as increased stability, enhanced reactivity, or improved biological activity.
Conclusion
Compound “this compound” is a versatile chemical entity with significant potential in various scientific fields Its unique properties and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Propriétés
IUPAC Name |
3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-11(17)6-7-14-8-10-12(15-19-13(10)18)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2,(H,16,17)/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPVHDLPMFAXTA-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CNCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C/NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonyl chloride](/img/structure/B8081360.png)
![2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5H-thieno[3,2-c][1,5]benzodiazepine](/img/structure/B8081367.png)

![trisodium;(3Z)-5-acetamido-3-[[2-hydroxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B8081389.png)




![3-[2'-(2-Cyanovinyl)[1,1'-biphenyl]-2-yl]acrylonitrile](/img/structure/B8081419.png)
![3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8081427.png)
![1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid](/img/structure/B8081428.png)
![N-{2-cyano-3-[(2,2-diethoxyethyl)amino]-2-butenoyl}urea](/img/structure/B8081440.png)
![N-{2-cyano-3-[2-(2-hydroxyethyl)hydrazino]-2-pentenoyl}urea](/img/structure/B8081441.png)
![(5Z)-5-[1-(2-phenylethylamino)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B8081453.png)
